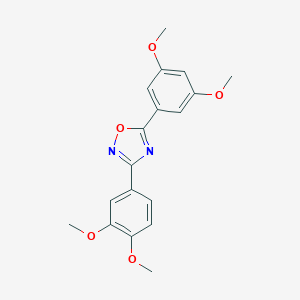
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, also known as DMDO, is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various fields of research. DMDO is an oxadiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is its versatility in various fields of scientific research. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent, fluorescent probe, and imaging agent. However, one of the limitations of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is its low solubility, which can limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole research, including exploring its potential as a therapeutic agent for various diseases, developing new synthesis methods to improve its solubility and efficacy, and investigating its potential as a fluorescent probe for imaging biological systems. Further research is also needed to fully understand the mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole and its potential side effects.
Conclusion:
In conclusion, 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a versatile chemical compound that has shown potential in various fields of scientific research. Its potential applications in medicinal chemistry, imaging, and disease diagnosis make it an attractive compound for further research. While there are still limitations to its use, 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has shown promising results in scientific research, and further investigation is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 3,5-dimethoxybenzoyl isothiocyanate in the presence of pyridine. Both methods have shown to be effective in synthesizing 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole with high yields.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also shown potential as a fluorescent probe for imaging biological systems.
Propiedades
Nombre del producto |
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
|---|---|
Fórmula molecular |
C18H18N2O5 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-12(8-14(10-13)22-2)18-19-17(20-25-18)11-5-6-15(23-3)16(9-11)24-4/h5-10H,1-4H3 |
Clave InChI |
WHPMCQWTIGNSBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-methylbutanamide](/img/structure/B301790.png)
![5-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B301791.png)
![5-[(5-{4-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-isobutyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301793.png)
![3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B301797.png)
![Isopropyl 2-chloro-5-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B301798.png)
![2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B301800.png)
![N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)
![2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide](/img/structure/B301802.png)
![(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301806.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301807.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301808.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)